molecular formula C14H18FN3 B11754472 [(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11754472
M. Wt: 247.31 g/mol
InChI Key: KCAWTAJNKWPULC-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a compound that features a fluorophenyl group and a pyrazolyl group connected via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazolyl Intermediate: The pyrazolyl group can be synthesized by reacting 1-(propan-2-yl)-1H-pyrazole with a suitable alkylating agent under basic conditions.

    Formation of the Fluorophenyl Intermediate: The 4-fluorophenylmethyl group can be prepared by reacting 4-fluorobenzyl chloride with a suitable nucleophile.

    Coupling Reaction: The final step involves coupling the pyrazolyl intermediate with the fluorophenyl intermediate using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.

Industrial Production Methods

Industrial production of (4-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a more reactive phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized pyrazolyl derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(4-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (4-bromophenyl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (4-methylphenyl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

(4-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H18FN3/c1-11(2)18-14(7-8-17-18)10-16-9-12-3-5-13(15)6-4-12/h3-8,11,16H,9-10H2,1-2H3

InChI Key

KCAWTAJNKWPULC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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